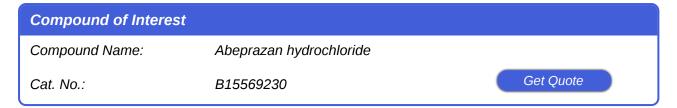


A Technical Guide to the Physicochemical Properties of Abeprazan Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Abeprazan hydrochloride, also known as Fexuprazan hydrochloride (DWP14012), is a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related disorders.[1][2] As a member of this newer class of acid suppressants, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by reversibly binding to and inhibiting the H+/K+-ATPase (gastric proton pump).[3][4] This document provides a comprehensive overview of the known physicochemical properties of Abeprazan hydrochloride powder, presenting available data, outlining standard experimental protocols for its characterization, and visualizing key concepts relevant to its development.

Chemical Identity and Structure

Abeprazan hydrochloride is the hydrochloride salt of Abeprazan. Its chemical and structural information is fundamental to understanding its behavior.



Identifier	Value	Source
IUPAC Name	1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine;hydrochloride	[5]
Synonyms	Fexuprazan hydrochloride, DWP14012 hydrochloride	[1][6]
CAS Number	1902954-87-3	[1][5][6]
Molecular Formula	C19H18ClF3N2O3S	[1][5][6]
Molecular Weight	446.87 g/mol	[1][5][6]
Appearance	White to light yellow solid powder	[1]

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and bioavailability. The following tables summarize the available quantitative data for **Abeprazan hydrochloride**.

Table 2.1: Solubility Profile

Solvent / Medium	Solubility	Notes	Source
DMSO	25 mg/mL (55.94 mM)	Requires ultrasonic assistance.	[1][6]
Formulation Vehicle 1	≥ 2.5 mg/mL (5.59 mM)	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline.	[1]
Formulation Vehicle 2	≥ 2.5 mg/mL (5.59 mM)	10% DMSO, 90% (20% SBE-β-CD in Saline).	[1]



Table 2.2: Dissociation Constant and Lipophilicity

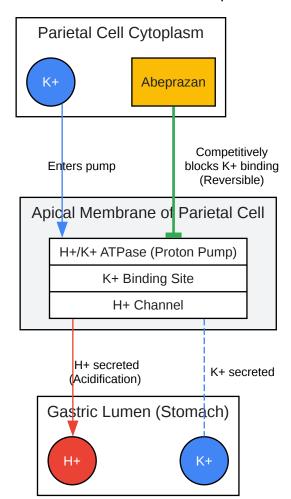
Property	Value	Method	Source
pKa (Strongest Basic)	8.32 - 8.41	Predicted (Chemaxon / ACD/Labs)	[7][8]
XLogP3	3.2	Predicted (Computational)	[9]
Topological Polar Surface Area	68.7 Ų	Computed	[5][9]

Note: Much of the quantitative data, such as pKa and LogP, is based on computational predictions and should be confirmed with experimental analysis for definitive characterization.

Mechanism of Action: H+/K+-ATPase Inhibition

Abeprazan functions by directly inhibiting the final step of gastric acid secretion in parietal cells. Unlike PPIs which require activation in an acidic environment, Abeprazan competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase enzyme.[1][4] This action prevents the exchange of H+ and K+ ions across the apical membrane of the parietal cell, thus reducing the secretion of acid into the gastric lumen.





Mechanism of Action of Abeprazan

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Caption: Competitive inhibition of the gastric proton pump by Abeprazan.

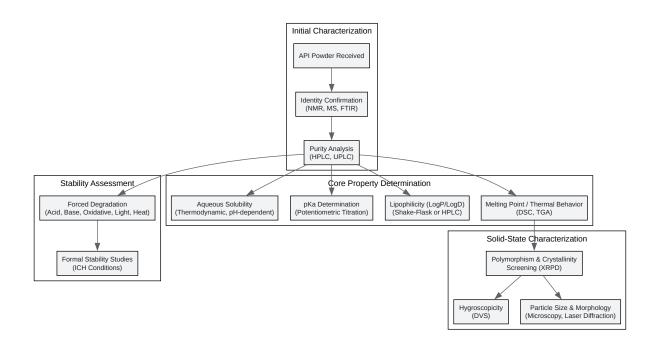
Experimental Protocols

Detailed experimental protocols for **Abeprazan hydrochloride** are proprietary. However, the following sections describe standard, industry-accepted methodologies for determining the key physicochemical properties of a solid API powder.

Physicochemical Characterization Workflow

The characterization of a new drug substance follows a logical progression of experiments to build a comprehensive profile of the material.





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Caption: General experimental workflow for API physicochemical characterization.

Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of **Abeprazan hydrochloride** in aqueous buffers of varying pH.

Methodology (Shake-Flask Method):



- Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) relevant to physiological conditions.
- Sample Addition: Add an excess amount of **Abeprazan hydrochloride** powder to separate vials containing a known volume of each buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.
- Equilibration: Agitate the vials in a constant temperature shaker bath (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[10]
- Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
- Sampling & Analysis: Carefully withdraw an aliquot from the supernatant, filter it (e.g., using a 0.22 μm PVDF filter), and dilute as necessary.
- Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC-UV method against a standard curve.

Melting Point and Thermal Behavior Analysis

Objective: To determine the melting point and identify any thermal events such as polymorphic transitions or degradation.

Methodology (Differential Scanning Calorimetry - DSC):

- Sample Preparation: Accurately weigh 2-5 mg of **Abeprazan hydrochloride** powder into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell.
- Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. The temperature range should be sufficient to encompass the melting event (e.g., from 25°C to 300°C).
- Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[11] The presence of other peaks may indicate desolvation, polymorphic transitions, or degradation.[11]



Polymorphism Screening

Objective: To identify and characterize the crystalline form(s) of **Abeprazan hydrochloride**.

Methodology (X-Ray Powder Diffraction - XRPD):

- Sample Preparation: Gently pack the Abeprazan hydrochloride powder into a sample holder to ensure a flat, level surface.
- Instrument Setup: Place the sample holder in the XRPD instrument.
- Data Acquisition: Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation.
- Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, serves as a unique "fingerprint" for the crystalline structure. Different polymorphs will produce distinct diffraction patterns.[12] The absence of sharp peaks and the presence of a broad halo would indicate an amorphous solid.

Stability Profile

The chemical stability of an API is crucial for ensuring its safety, efficacy, and shelf-life. **Abeprazan hydrochloride** should be stored at -20°C in a sealed container, away from moisture, to maintain its integrity for research purposes.[1] Long-term storage at -80°C is recommended for stock solutions.[1][4] Comprehensive stability testing under various stress conditions (heat, humidity, light, pH) as per ICH guidelines is a prerequisite for clinical development.[13]

Conclusion

Abeprazan hydrochloride is a solid, potassium-competitive acid blocker with defined chemical properties. While detailed experimental data on its physicochemical characteristics are limited in public literature, this guide summarizes the available information and provides a framework of standard methodologies for its comprehensive characterization. The provided data on solubility and predicted properties, combined with its mechanism of action, offer valuable insights for researchers and professionals in the field of drug development and



gastroenterology. Further experimental validation is necessary to establish a complete and definitive physicochemical profile.

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